molecular formula C9H10O4S B8790456 Dimethyl 3-thienylmalonate CAS No. 70158-52-0

Dimethyl 3-thienylmalonate

Cat. No. B8790456
CAS RN: 70158-52-0
M. Wt: 214.24 g/mol
InChI Key: NAWKBJDDFVZPNQ-UHFFFAOYSA-N
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Patent
US04362880

Procedure details

Dimethyl 3-thienylmalonate, unpurified from the above reaction, (0.0385 kg, 0.18 mole) was added dropwise over 10 minutes to a stirred solution of sodium hydroxide (0.0157 kg, 0.39 mole) in water (0.065 dm3) maintaining the temperature between 10°-20°. The resulting solution was stirred at ambient temperature for 1 hour and the methanol (formed in the hydrolysis) distilled under reduced pressure (Buchi, to ≤50°). The concentrate was cooled to 10°, 4-methyl-2-pentanone (0.040 dm3) added and the pH adjusted to 5.0 with concentrated hydrochloric acid. The mixture was separated, the aqueous phase acidified to pH 3.0 (conc. HCl) and the solution extracted with dichloromethane (2×0.02 dm3). After separation the aqueous phase was acidified to pH 1.0 (conc. HCl) and the solution extracted with diethyl ether (2×0.05 dm3). The ethereal extract was treated with charcoal and dried over magnesium sulphate (0.01 kg). Filtration and evaporation of the filtrate gave a pale yellow gum that on trituration with dichloromethane (0.03 dm3) yielded 3-thienylmalonic acid as a white powder 0.025 kg (75%), m.p. 138°-139°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.0157 kg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]([CH:6]([C:11]([O:13]C)=[O:12])[C:7]([O:9]C)=[O:8])=[CH:2]1.[OH-].[Na+].CO>O>[S:1]1[CH:5]=[CH:4][C:3]([CH:6]([C:7]([OH:9])=[O:8])[C:11]([OH:13])=[O:12])=[CH:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=C(C=C1)C(C(=O)OC)C(=O)OC
Step Two
Name
Quantity
0.0157 kg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at ambient temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature between 10°-20°
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure (Buchi, to ≤50°)
TEMPERATURE
Type
TEMPERATURE
Details
The concentrate was cooled to 10°
ADDITION
Type
ADDITION
Details
4-methyl-2-pentanone (0.040 dm3) added
CUSTOM
Type
CUSTOM
Details
The mixture was separated
EXTRACTION
Type
EXTRACTION
Details
the solution extracted with dichloromethane (2×0.02 dm3)
CUSTOM
Type
CUSTOM
Details
After separation the aqueous phase
EXTRACTION
Type
EXTRACTION
Details
the solution extracted with diethyl ether (2×0.05 dm3)
EXTRACTION
Type
EXTRACTION
Details
The ethereal extract
ADDITION
Type
ADDITION
Details
was treated with charcoal
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate (0.01 kg)
FILTRATION
Type
FILTRATION
Details
Filtration and evaporation of the filtrate
CUSTOM
Type
CUSTOM
Details
gave a pale yellow gum that on trituration with dichloromethane (0.03 dm3)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
S1C=C(C=C1)C(C(=O)O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.025 kg
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.